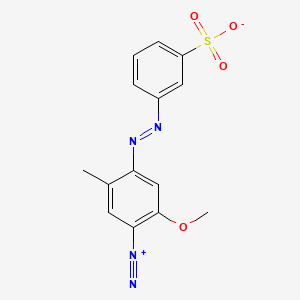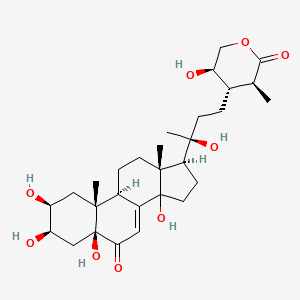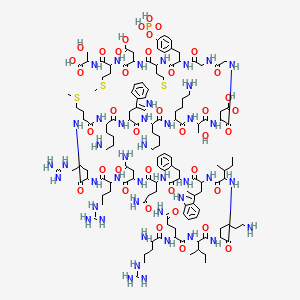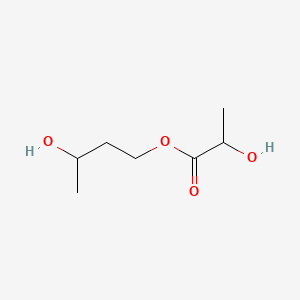
5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one is a complex heterocyclic compound that has garnered interest due to its unique structural features and potential applications in various fields of science and industry. This compound is characterized by a fused ring system that includes pyridine, thiophene, and diazepine moieties, making it a versatile scaffold for chemical modifications and biological evaluations.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one typically involves multi-step procedures that start with the preparation of key intermediates. One common approach involves the cyclization of thiophene derivatives with appropriate amines and carbonyl compounds under acidic or basic conditions. For instance, heating thiophene-2-carboxamides in formic acid can yield thieno[3,2-d]pyrimidin-4-ones, which can then be further modified to obtain the desired diazepinone structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yields and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to scale up the production while maintaining consistency in the product quality. The use of robust catalysts and environmentally benign solvents is also considered to enhance the sustainability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups, enhancing the compound’s reactivity and potential biological activity.
Reduction: Reduction reactions can be used to modify the electronic properties of the compound, making it suitable for different applications.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can introduce various substituents onto the ring system, allowing for the creation of a wide range of derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and thiols. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations efficiently.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols
Wissenschaftliche Forschungsanwendungen
Chemistry: As a versatile scaffold for the synthesis of novel compounds with diverse functionalities.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored as a lead compound for the development of new therapeutic agents targeting various diseases.
Wirkmechanismus
The mechanism of action of 5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structural modifications of the compound.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[3,2-d]pyrimidines: These compounds share a similar thiophene-pyrimidine core and exhibit diverse biological activities.
Thieno[3,4-b]pyridines: These derivatives also contain a fused thiophene-pyridine ring system and are known for their pharmacological potential.
Uniqueness
5,7,9,10-Tetrahydro-6H-pyrido(3,2-b)thieno(3,4-e)(1,4)diazepin-6-one stands out due to its unique diazepine ring, which imparts distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
82619-57-6 |
|---|---|
Molekularformel |
C10H9N3OS |
Molekulargewicht |
219.27 g/mol |
IUPAC-Name |
5-thia-2,9,14-triazatricyclo[8.4.0.03,7]tetradeca-1(10),3(7),11,13-tetraen-8-one |
InChI |
InChI=1S/C10H9N3OS/c14-10-6-4-15-5-8(6)12-9-7(13-10)2-1-3-11-9/h1-3H,4-5H2,(H,11,12)(H,13,14) |
InChI-Schlüssel |
FGGMEKJKOVNCPW-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2=C(CS1)NC3=C(C=CC=N3)NC2=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![5,11-dimethyl-4,10-dinitro-1,6,7,12-tetrazatricyclo[7.3.0.03,7]dodeca-3,5,9,11-tetraene-2,8-dione](/img/structure/B12809765.png)


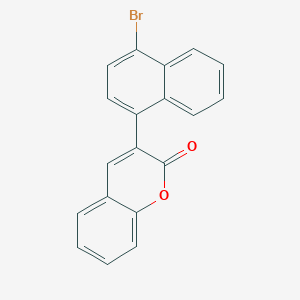
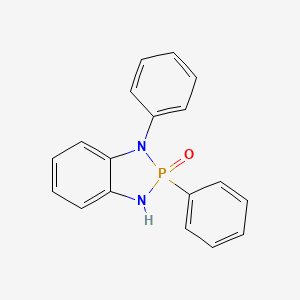
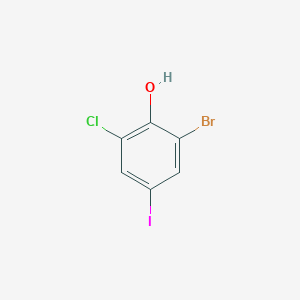
![[10,13-dimethyl-17-(6-methylheptan-2-yl)-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] 16-methylheptadecyl carbonate](/img/structure/B12809795.png)
![4-Iodo-6,8-dioxabicyclo[3.2.1]octane-2,3-diol](/img/structure/B12809804.png)
